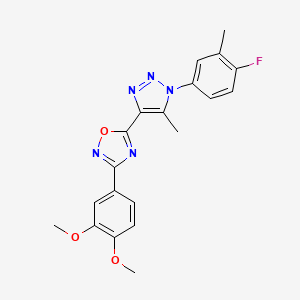
3-(3,4-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,4-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel organic molecule with potential therapeutic applications, particularly in oncology. Its unique structural features combine various functional groups that contribute to its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O₃ |
| Molecular Weight | 447.47 g/mol |
| LogP | 2.8753 |
| Polar Surface Area | 74.942 Ų |
Preliminary studies indicate that this compound exhibits potent anticancer activity , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The observed IC50 values are notably low (IC50 < 1 μM), suggesting high efficacy in inhibiting cancer cell proliferation .
Key Mechanisms Identified:
- Cell Cycle Arrest : The compound appears to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis in tumor cells, a crucial mechanism for cancer therapy.
- Selective Toxicity : Notably, it selectively targets cancer cells while sparing normal cells .
In Vivo Studies
Animal model studies have demonstrated significant tumor regression following treatment with this compound. These findings underscore its potential as a therapeutic agent in clinical settings.
Comparative Biological Activity
To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds in the literature. Below is a summary of related compounds and their biological activities:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1-(Diarylmethyl)-1H-1,2,4-triazole derivative | 52 | Inhibits tubulin polymerization |
| Benzothiazole derivative | 0.067 | Aurora-A kinase inhibition |
| Pyrazole derivatives | Varies | Induces apoptosis and cell cycle arrest |
| Other triazole derivatives | Varies | Target various signaling pathways |
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds in cancer therapy. For instance:
- Study on MCF-7 Cells : A related triazole compound demonstrated an IC50 of 52 nM and induced significant apoptosis through tubulin targeting .
- Fluorinated Compounds : The presence of fluorine in the structure has been shown to enhance bioactivity significantly. A study indicated that fluorinated benzothiazoles exhibited potent anti-tumor profiles due to improved metabolic stability and binding affinity .
Future Directions
Further investigations are necessary to optimize the pharmacokinetic properties of this compound and assess its safety profile. Collaborations with pharmaceutical companies for clinical trials will be essential to advance its therapeutic potential.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-11-9-14(6-7-15(11)21)26-12(2)18(23-25-26)20-22-19(24-29-20)13-5-8-16(27-3)17(10-13)28-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRUMCFFZGZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













